molecular formula C22H24Sn B11939219 Stannane, (1,1-dimethylethyl)triphenyl- CAS No. 30191-68-5

Stannane, (1,1-dimethylethyl)triphenyl-

Cat. No.: B11939219
CAS No.: 30191-68-5
M. Wt: 407.1 g/mol
InChI Key: NIWSUKGVJDHGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, (1,1-dimethylethyl)triphenyl- is an organotin compound with the molecular formula C22H24Sn and a molecular weight of 407.143 . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, (1,1-dimethylethyl)triphenyl- can be synthesized through various methods, including the Stille Coupling reaction. The Stille Coupling is a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . This reaction typically involves the use of palladium catalysts and can be performed under mild conditions. The general reaction scheme is as follows:

RSnR+RXRR+RSnXR-SnR' + R''-X \rightarrow R-R'' + R'-SnX R−SnR′+R′′−X→R−R′′+R′−SnX

where ( R ), ( R’ ), and ( R’’ ) are organic groups, and ( X ) is a halide or pseudohalide.

Industrial Production Methods

Industrial production of stannane compounds often involves large-scale Stille Coupling reactions. These reactions are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of palladium catalysts and appropriate solvents ensures efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Stannane, (1,1-dimethylethyl)triphenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the stannane to lower oxidation state tin compounds.

    Substitution: Stannane compounds can undergo substitution reactions where the tin atom is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include halides, pseudohalides, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper salts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Stannane, (1,1-dimethylethyl)triphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of stannane, (1,1-dimethylethyl)triphenyl- involves its ability to form stable carbon-tin bonds. In reactions such as the Stille Coupling, the tin atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to stannane, (1,1-dimethylethyl)triphenyl- include:

Uniqueness

The uniqueness of stannane, (1,1-dimethylethyl)triphenyl- lies in its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethylethyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

30191-68-5

Molecular Formula

C22H24Sn

Molecular Weight

407.1 g/mol

IUPAC Name

tert-butyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3;

InChI Key

NIWSUKGVJDHGAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.